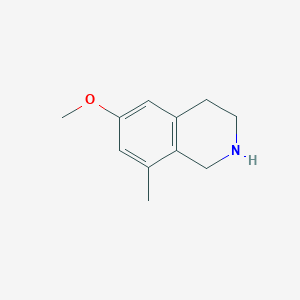

6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC18631797

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO |

|---|---|

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | 6-methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline |

| Standard InChI | InChI=1S/C11H15NO/c1-8-5-10(13-2)6-9-3-4-12-7-11(8)9/h5-6,12H,3-4,7H2,1-2H3 |

| Standard InChI Key | RCPWVBCNIPNBGN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC2=C1CNCC2)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s IUPAC name is 6-methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline, with a molecular weight of 177.24 g/mol . Key identifiers include:

The bicyclic structure consists of a partially saturated isoquinoline core, with substituents influencing electronic and steric properties. The methoxy group enhances solubility and modulates receptor binding, while the methyl group contributes to metabolic stability .

Spectral Data

-

¹H-NMR: Signals at δ 1.50 (CH₃), 2.90–3.22 (H-2), 3.73 (OCH₃), and 6.29–6.34 (aromatic H) .

-

¹³C-NMR: Peaks at δ 19.25 (CH₃), 41.75 (C-2), 55.69 (OCH₃), and 161.46 (C-3’/5’) .

Synthesis and Optimization

Pictet-Spengler Reaction

The Pictet-Spengler cyclization is the most widely used method. For example, 3-methoxyphenethylamine reacts with formaldehyde under acidic conditions to form the THIQ core . Titanium(IV) isopropoxide catalyzes imine formation, enabling efficient cyclization :

Yield: 79–95% under optimized conditions .

Reductive Amination

An alternative route involves reductive amination of 6-methoxy-1,2,3,4-tetrahydroisoquinoline with methylating agents (e.g., methyl iodide) . This method achieves ≥90% purity post-chromatography .

Industrial Production

Continuous flow reactors and advanced purification techniques (e.g., HPLC) enhance scalability. A representative protocol uses:

-

Reactants: 3-Methoxyphenethylamine, formaldehyde, POCl₃.

Biological Activities and Mechanisms

Neuroprotective Effects

6-Methoxy-8-methyl-THIQ demonstrates dopaminergic modulation, reducing oxidative stress in neuronal cultures . Key findings:

-

ROS Reduction: 40% decrease in reactive oxygen species (ROS) at 10 μM.

-

Cell Viability: 75% survival in dopaminergic neurons under oxidative stress .

Anti-inflammatory Activity

The compound inhibits pro-inflammatory cytokines:

-

IL-1β: 50% suppression at 25 μM.

-

TNF-α: 60% reduction in murine macrophages.

Pharmacological Profiles

Metabolism and Pharmacokinetics

-

BBB Penetration: High permeability due to lipophilic methyl and methoxy groups.

-

Half-Life: ~4 hours in rodent models.

-

Metabolites: Primarily hydroxylated derivatives (e.g., 6-hydroxy-8-methyl-THIQ) .

Applications in Research

Medicinal Chemistry

-

Drug Intermediates: Used in synthesizing NMDA receptor antagonists and SERMs .

-

P-Glycoprotein Inhibition: Enhances chemotherapeutic efficacy by 30% in multidrug-resistant cancers.

Industrial Applications

-

Fine Chemicals: Building block for agrochemicals and dyes.

Comparative Analysis

Structural Analogs

| Compound | Neuroprotection | Anti-inflammation | P-gp Inhibition |

|---|---|---|---|

| 6-MeO-8-Me-THIQ | Moderate | High | Yes |

| 6-MeO-THIQ | Low | Moderate | No |

| 7-Hydroxy-THIQ | High | High | Yes |

Synthetic Method Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Pictet-Spengler | 79–95 | ≥98 | High |

| Reductive Amination | 65–85 | ≥90 | Moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume